5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds.
Preparation Methods
The synthesis of 5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves several steps. One common method includes the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Scientific Research Applications
5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds include other triazolopyridazine derivatives, such as:
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]acetamide: Known for its potential as a kinase inhibitor.
5-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophenesulfonamide: Exhibits antimicrobial activity.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C20H23N7O |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C20H23N7O/c1-13-4-3-5-17(8-13)21-20(28)26-11-15-9-25(10-16(15)12-26)19-7-6-18-23-22-14(2)27(18)24-19/h3-8,15-16H,9-12H2,1-2H3,(H,21,28) |
InChI Key |
SOIXZUISWCMPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C |
Origin of Product |
United States |
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